molecular formula C12H15ClO2 B14327141 2-(Propan-2-yl)phenyl 2-chloropropanoate CAS No. 106647-74-9

2-(Propan-2-yl)phenyl 2-chloropropanoate

Cat. No.: B14327141
CAS No.: 106647-74-9
M. Wt: 226.70 g/mol
InChI Key: JJJZLWXIZYDJBJ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)phenyl 2-chloropropanoate is an organic compound that belongs to the ester class It is characterized by the presence of a phenyl group substituted with an isopropyl group and a chloropropanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)phenyl 2-chloropropanoate typically involves the esterification of 2-(Propan-2-yl)phenol with 2-chloropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)phenyl 2-chloropropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.

    Reduction: 2-(Propan-2-yl)phenyl 2-propanol.

    Substitution: Products depend on the nucleophile used, such as 2-(Propan-2-yl)phenyl 2-aminopropanoate or 2-(Propan-2-yl)phenyl 2-thiopropanoate.

Scientific Research Applications

2-(Propan-2-yl)phenyl 2-chloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)phenyl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group and isopropyl substitution may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: An alcohol derivative with similar structural features but lacks the ester and chlorine functionalities.

    Phenylacetone: A ketone with a phenyl group and a propanone moiety, used in the synthesis of various pharmaceuticals.

Uniqueness

2-(Propan-2-yl)phenyl 2-chloropropanoate is unique due to its combination of an ester and a chlorinated propanoate moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

106647-74-9

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(2-propan-2-ylphenyl) 2-chloropropanoate

InChI

InChI=1S/C12H15ClO2/c1-8(2)10-6-4-5-7-11(10)15-12(14)9(3)13/h4-9H,1-3H3

InChI Key

JJJZLWXIZYDJBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)C(C)Cl

Origin of Product

United States

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